

Technical Support Center: Hpk1-IN-8 In Vivo Experiments

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Compound of Interest

Compound Name: *Hpk1-IN-8*
Cat. No.: *B10831936*

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Welcome to the technical support center for **Hpk1-IN-8** in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential challenges when working with this allosteric HPK1 inhibitor in animal models.

Frequently Asked Questions (FAQs)

Q1: What is **Hpk1-IN-8** and what is its mechanism of action?

A1: **Hpk1-IN-8** is a potent and selective allosteric inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). [1] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP pocket of kinases, **Hpk1-IN-8** binds to a distinct, allosteric site on the unphosphorylated, inactive conformation of HPK1. [2][3] This binding prevents the kinase from adopting its active conformation, thereby inhibiting its downstream signaling. This allosteric mechanism contributes to its high selectivity. [2]

Q2: What is the rationale for inhibiting HPK1 in in vivo studies?

A2: HPK1 is a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[4][5] By inhibiting HPK1, the threshold for T-cell activation is lowered, leading to enhanced anti-tumor immunity.[4][6] In preclinical models, genetic inactivation or pharmacological inhibition of HPK1 has been shown to increase cytokine production, enhance T-cell proliferation, and lead to tumor growth inhibition, both as a monotherapy and in combination with checkpoint inhibitors like anti-PD-1.[6][7][8]

Q3: What are the key signaling pathways affected by **Hpk1-IN-8**?

A3: HPK1 is a component of the c-Jun N-terminal kinase (JNK) and NF-κB signaling pathways. It negatively regulates T-cell activation by phosphorylating the adaptor protein SLP-76, leading to its degradation.[4][6] By inhibiting HPK1, **Hpk1-IN-8** prevents the phosphorylation of SLP-76, thereby sustaining T-cell activation signals.

Q4: How should **Hpk1-IN-8** be stored and handled?

A4: **Hpk1-IN-8** is typically supplied as a solid. For long-term storage, it is recommended to store the compound at -80°C for up to 6 months. For shorter periods, it can be stored at -20°C for up to 1 month.[1] Stock solutions are typically prepared in DMSO.

Troubleshooting Guide

While specific in vivo adverse effects for **Hpk1-IN-8** are not widely reported in publicly available literature, researchers may encounter challenges common to in vivo studies with kinase inhibitors, particularly allosteric inhibitors.

Observed Issue	Potential Cause	Troubleshooting Steps
Lack of Efficacy (No observable phenotype or target engagement)	Poor Bioavailability/Exposure: The compound may not be reaching sufficient concentrations at the target site.	- Optimize the vehicle formulation to improve solubility and absorption. Common formulations for kinase inhibitors include solutions with PEG400, TPGS, and ethanol.[9] - Perform pharmacokinetic (PK) studies to determine the compound's half-life, Cmax, and overall exposure in the selected animal model.[1] - Adjust the dose and/or dosing frequency based on PK data to ensure adequate target coverage.
Suboptimal Dosing Regimen: The dosing schedule may not be frequent enough to maintain therapeutic concentrations.	- Based on the compound's half-life, consider more frequent dosing (e.g., twice daily) to maintain target inhibition.[1]	
Inactive Compound: Improper storage or handling may have degraded the compound.	- Ensure the compound has been stored correctly according to the manufacturer's instructions.[1] - Prepare fresh solutions for each experiment.	
Unexpected Phenotype or Adverse Effects	Off-Target Effects: Although allosteric inhibitors are generally more selective, they can still have off-target activities.	- Review the kinase selectivity profile of Hpk1-IN-8 if available. While highly selective, it's important to be aware of any potential secondary targets. - Consider using a structurally unrelated HPK1 inhibitor as a control to

confirm that the observed phenotype is due to HPK1 inhibition. - In HPK1 kinase-dead or knockout mouse models, no fatal inflammation was observed, suggesting good tolerance to HPK1 inhibition.[10]

<p>Vehicle-Related Toxicity: The formulation vehicle itself may be causing adverse effects.</p>	<p>- Run a vehicle-only control group to assess any effects of the formulation. - If toxicity is observed, explore alternative, well-tolerated vehicle formulations.</p>	
<p>Variability in Response</p>	<p>Differences in Animal Strain, Age, or Sex: These factors can influence drug metabolism and immune responses.</p>	<p>- Standardize the animal model parameters for all experiments. - Report the strain, age, and sex of the animals used in all studies.</p>
<p>Inconsistent Formulation: Poorly prepared or unstable formulations can lead to variable dosing.</p>	<p>- Ensure the compound is fully dissolved in the vehicle before administration. - Prepare fresh formulations regularly and check for any precipitation.</p>	

Quantitative Data Summary

The following tables summarize key in vitro and in vivo parameters for representative HPK1 inhibitors. While not all data is specific to **Hpk1-IN-8**, it provides a useful reference for designing and interpreting experiments.

Table 1: In Vitro Potency of Select HPK1 Inhibitors

Compound	Target	Assay Type	IC50 (nM)	Reference
Compound "I"	HPK1	Biochemical	10.4	[1]
Gilead's HPK1 Inhibitor	HPK1	Biochemical	<1	[7]
Compound K	HPK1	Biochemical	2.6	[9]

Table 2: Pharmacokinetic Properties of a Representative HPK1 Inhibitor in Preclinical Species

Parameter	Mouse	Rat
Dose (mg/kg)	10 (oral)	10 (oral)
Cmax (ng/mL)	1801	518
Half-life (h)	0.6 (IV)	0.8 (IV)
Bioavailability (%)	116	80

Data for a representative novel HPK1 inhibitor.[1]

Experimental Protocols

1. In Vivo Efficacy Study in a Syngeneic Tumor Model

This protocol provides a general framework for assessing the anti-tumor efficacy of **Hpk1-IN-8**.

- **Animal Model:** C57BL/6 or BALB/c mice are commonly used for syngeneic tumor models such as MC38 (colon adenocarcinoma) or CT26 (colon carcinoma), respectively.
- **Tumor Cell Implantation:** Subcutaneously inject a suspension of tumor cells (e.g., 1×10^6 cells in 100 μ L of sterile PBS) into the flank of each mouse.
- **Tumor Growth Monitoring:** Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.

- Treatment Groups: Once tumors reach a palpable size (e.g., ~100 mm³), randomize mice into treatment groups:
 - Vehicle control
 - **Hpk1-IN-8** (at desired dose, e.g., 30 mg/kg, orally, twice daily)[1]
 - Positive control (e.g., anti-PD-1 antibody)
 - Combination of **Hpk1-IN-8** and positive control
- Dosing and Administration:
 - Prepare the **Hpk1-IN-8** formulation. A representative formulation for an HPK1 inhibitor is a solution in 80% polyethylene glycol 400, 10% tocopheryl polyethylene glycol succinate, and 10% ethanol.[9]
 - Administer the treatment as per the defined schedule (e.g., for 14-21 days).
- Endpoint Analysis:
 - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes, immunohistochemistry).
 - Collect blood and spleen for pharmacodynamic analysis.

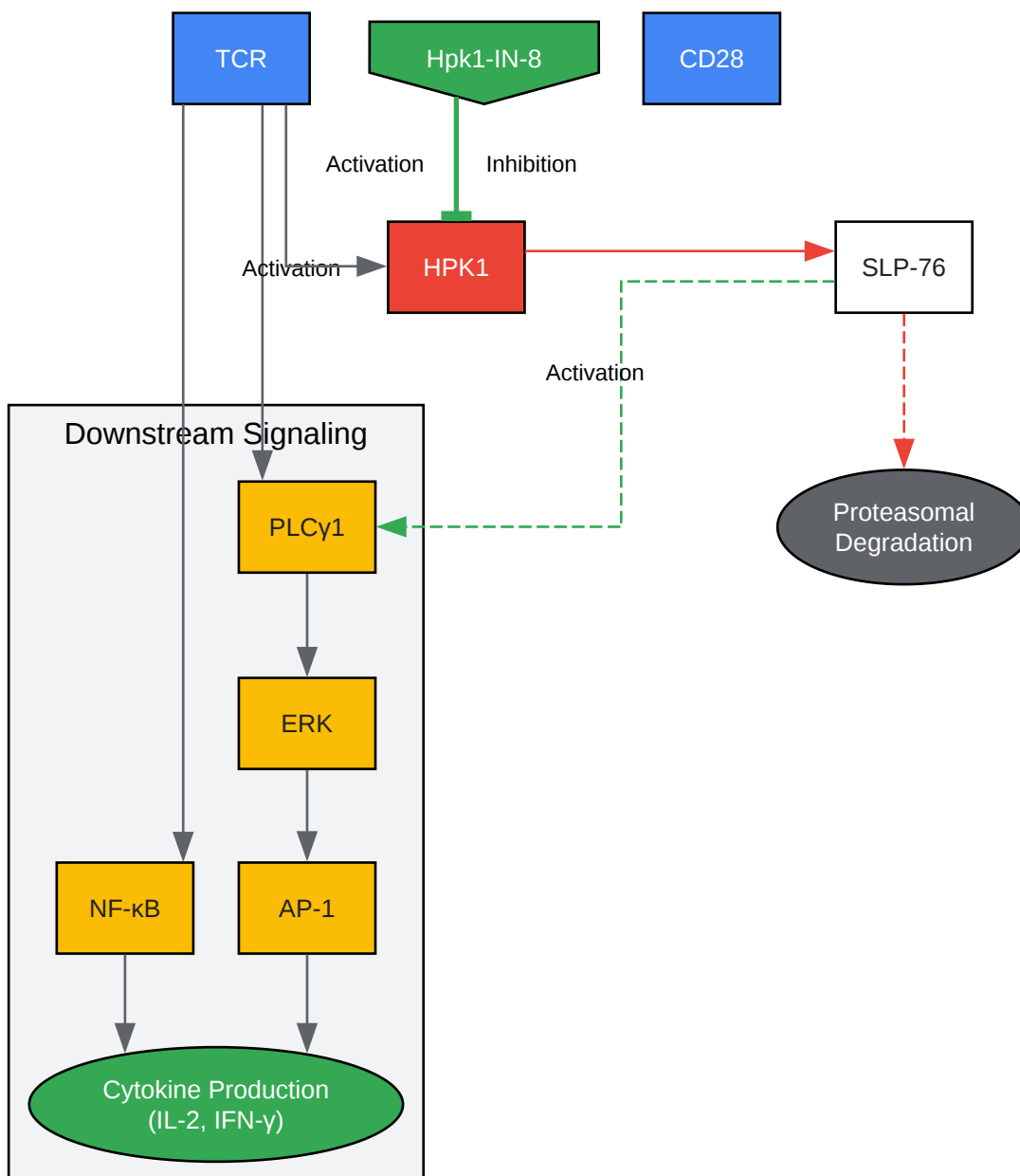
2. Pharmacodynamic (PD) Biomarker Analysis

This protocol outlines methods to assess the biological activity of **Hpk1-IN-8** in vivo.

- Sample Collection: Collect blood samples at various time points after dosing. Spleens and tumors can be collected at the end of the study.
- Phospho-SLP-76 (pSLP-76) Analysis:
 - Phosphorylation of SLP-76 at Ser376 is a direct downstream target of HPK1.[6][7]

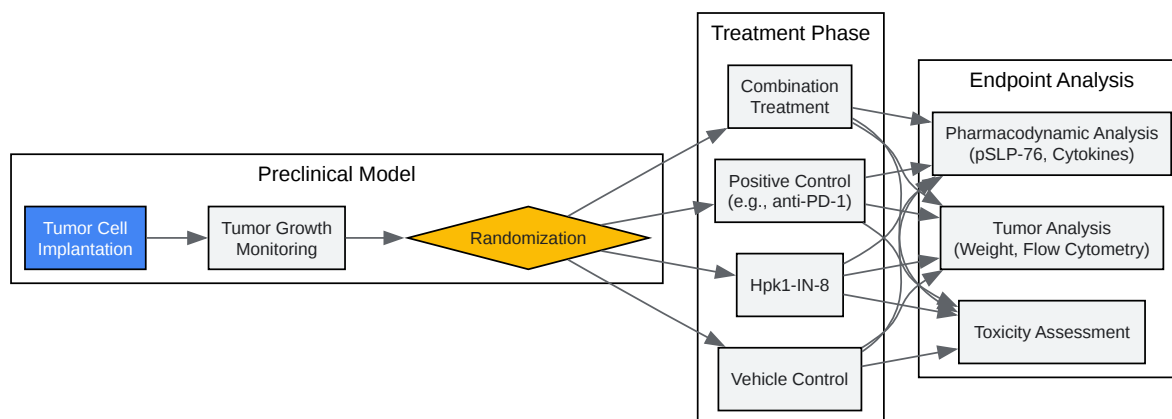
- Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes.
- Stimulate cells ex vivo with anti-CD3/anti-CD28 antibodies to induce T-cell activation.
- Fix and permeabilize the cells, then stain with a fluorescently labeled antibody specific for pSLP-76 (Ser376).
- Analyze by flow cytometry to quantify the level of pSLP-76 in T-cell populations. A reduction in pSLP-76 levels in the **Hpk1-IN-8** treated group compared to the vehicle control indicates target engagement.
- Cytokine Production Analysis:
 - Inhibition of HPK1 is expected to increase the production of pro-inflammatory cytokines by T-cells.
 - Culture isolated PBMCs or splenocytes with or without T-cell stimulation.
 - Collect the supernatant after a defined period (e.g., 24-48 hours).
 - Measure cytokine levels (e.g., IL-2, IFN- γ , TNF- α) in the supernatant using ELISA or a multiplex cytokine assay.

Visualizations



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Caption: HPK1 Signaling Pathway in T-Cells and the Mechanism of **Hpk1-IN-8**.



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Caption: General Experimental Workflow for In Vivo Efficacy Studies.

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